molecular formula C19H18ClF3N2O4 B449401 ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE

ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE

Katalognummer: B449401
Molekulargewicht: 430.8g/mol
InChI-Schlüssel: AIIWIRFRDGAOHG-VROXFSQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate is a complex organic compound that features a variety of functional groups, including an ester, ether, and hydrazone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Etherification: The hydrazone is then reacted with 2-chloro-6-methoxy-4-formylphenol under basic conditions to form the ether linkage.

    Esterification: Finally, the phenolic compound is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted phenoxyacetates.

Wissenschaftliche Forschungsanwendungen

Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or other biochemical processes, depending on its specific interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-chloro-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxyacetate: Similar structure but lacks the methoxy group.

    METHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE: Similar structure but has a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and bioactivity.

Eigenschaften

Molekularformel

C19H18ClF3N2O4

Molekulargewicht

430.8g/mol

IUPAC-Name

ethyl 2-[2-chloro-6-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-28-17(26)11-29-18-15(20)7-12(8-16(18)27-2)10-24-25-14-6-4-5-13(9-14)19(21,22)23/h4-10,25H,3,11H2,1-2H3/b24-10-

InChI-Schlüssel

AIIWIRFRDGAOHG-VROXFSQNSA-N

Isomerische SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=N\NC2=CC=CC(=C2)C(F)(F)F)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=NNC2=CC=CC(=C2)C(F)(F)F)OC

Kanonische SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=NNC2=CC=CC(=C2)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.